Bamipine

Catalog No.
S520429
CAS No.
4945-47-5
M.F
C19H24N2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bamipine

Formulators seeking topical antihistamines face the dilemma of systemic leakage with diphenhydramine. Bamipine free base (CAS 4945-47-5) eliminates this risk by remaining confined to dermal layers, with no detectable systemic absorption. • High LogP (~4.13) ensures optimal solubility in lipid-based ointments for eczema and burns. • Lactate salt (CAS 61670-09-5) available for aqueous gels targeting insect stings with rapid 20-60 min onset. Reliable supply with full salt-to-vehicle matching guidance.

CAS Number

4945-47-5

Product Name

Bamipine

IUPAC Name

1-(1,2-diphenylethyl)-4-methylpiperazine

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C19H24N2/c1-20-12-14-21(15-13-20)19(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3

InChI Key

NXTSFMFOSFAEGA-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

bamipine, bamipine citrate, bamipine dihydrochloride, bamipine dihydrochloride, hydrate, bamipine ethanol hydrate, bamipine lactate, bamipine monohydrochloride, bampine hydrochloride, Soventol

Canonical SMILES

CN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Bamipine is 280.1939 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 25 mg, 100 mg

Bamipine (CAS 4945-47-5) is a piperidine-derived first-generation H1-receptor antagonist primarily procured for topical antipruritic and anti-allergic formulations. Characterized by a high lipophilicity (LogP ~4.13) in its free base form, it is highly suitable for lipid-based ointments and water-in-oil emulsions, whereas its lactate (CAS 61670-09-5) and hydrochloride salts are utilized in aqueous or hydrogel systems [1]. Its primary industrial value lies in its potent localized efficacy combined with a lack of clinically relevant systemic absorption through intact skin, mitigating the sedative and anticholinergic side effects typical of its pharmacological class [2].

Research Fit

Topical antihistamine research tool with dual H1/anticholinergic activity
High lipophilicity supports dermal permeation and retention studies
Reported extended antipruritic effect supports duration-of-action research

Substituting Bamipine with more ubiquitous first-generation antihistamines like diphenhydramine or promethazine in topical formulations compromises the systemic safety profile of the final product [1]. While diphenhydramine can cross the skin barrier and induce systemic anticholinergic and sedative effects—especially when applied over large surface areas or damaged skin—Bamipine is specifically retained in the local dermal layers, preventing systemic accumulation. Furthermore, attempting to substitute the Bamipine free base (CAS 4945-47-5) with its lactate salt without adjusting the vehicle polarity leads to phase separation in emulsion systems, dictating strict salt-to-vehicle matching during raw material procurement[2].

Substitution Risk

Route and formulation mismatch
Other first-generation antihistamines (e.g., diphenhydramine) are primarily oral systemic agents; topical permeation and retention profiles may differ substantially.
Mechanism and exposure context
Dual H1/anticholinergic pharmacology in a topical-only formulation limits direct comparison to oral dual-action agents, whose systemic exposure may confound interpretation.
Lipophilicity-driven tissue partitioning
Bamipine’s higher logP may alter stratum corneum partitioning relative to less lipophilic antihistamines, affecting local bioavailability research.

Dermal Retention vs Systemic Permeability

In topical antipruritic formulations, Bamipine demonstrates deep localized skin penetration with negligible systemic absorption through intact skin. Compared to diphenhydramine, which can exhibit systemic bioavailability and cross the blood-brain barrier even after topical application, Bamipine reaches maximal local effect in 20 to 60 minutes and maintains localized action for up to 48 hours without systemic accumulation [1].

Evidence DimensionSystemic absorption and local duration
Target Compound DataBamipine: Negligible systemic absorption; localized duration up to 48 hours
Comparator Or BaselineDiphenhydramine: Measurable systemic absorption and CNS penetration risk
Quantified DifferenceNear-zero systemic bioavailability for Bamipine vs. clinically relevant systemic uptake for diphenhydramine.
ConditionsTopical application on intact skin for acute pruritus.

Ensures the formulation of safer topical antipruritics without the risk of systemic sedation or anticholinergic overdose, critical for pediatric or widespread dermal applications.

Lipophilicity (LogP)
Cross-study comparable
Bamipine 3.93
+0.82
Diphenhydramine ≈3.11
Higher LogP may support enhanced dermal retention for topical research
Calculated/experimental partition coefficient; interpret with model context

Free Base vs Lactate Salt in Formulation

The procurement of Bamipine must be precisely matched to the target formulation vehicle. The Bamipine free base exhibits a high lipophilicity (LogP ~4.13), making it the optimal choice for lipid-rich ointments and water-in-oil (W/O) emulsions[1]. In contrast, Bamipine lactate (CAS 61670-09-5) provides the necessary aqueous solubility for clear hydrogel formulations. Substituting the free base into an aqueous gel results in precipitation and poor active pharmaceutical ingredient (API) distribution [2].

Evidence DimensionAqueous solubility and lipophilicity (LogP)
Target Compound DataBamipine Free Base: LogP ~4.13 (highly lipophilic)
Comparator Or BaselineBamipine Lactate: High aqueous solubility
Quantified Difference>3 log unit difference in effective aqueous solubility profile between the free base and the lactate salt.
ConditionsStandard formulation conditions at standard temperature and pressure.

Dictates the exact CAS number a buyer must procure based on whether the end product is a lipid ointment (free base) or an aqueous gel (lactate).

Duration of Action
Reported endpoint context
Bamipine (topical) Up to 48 h
~8–12× longer
Diphenhydramine (topical) 4–6 h
Extended duration endpoint context for topical antipruritic research
Based on product monographs; requires model-specific validation

Dual H1 Blockade and Local Anesthetic Action

Bamipine functions as a highly potent H1-receptor antagonist. While second-generation antihistamines like cetirizine are optimized purely for systemic H1 blockade, Bamipine's receptor binding profile is leveraged for rapid local receptor saturation in the dermis. Furthermore, its localized anticholinergic properties contribute to a membrane-stabilizing local anesthetic effect, which is superior to non-anticholinergic modern antihistamines for immediate bite and burn relief [1].

Evidence DimensionLocalized antipruritic and anesthetic efficacy
Target Compound DataBamipine: Rapid H1 saturation combined with local anesthetic action
Comparator Or BaselineSecond-generation antihistamines (e.g., Cetirizine): Lack localized anesthetic/anticholinergic effects
Quantified DifferenceDual-action mechanism (H1 blockade + anesthetic) for Bamipine vs. single-action (H1 only) for modern systemic alternatives.
ConditionsTopical application for acute pruritus, frostbite, or insect stings.

Justifies the continued industrial use of this first-generation compound in topical therapeutics over newer, non-sedating alternatives that lack immediate pain-relieving properties.

Pharmacological Profile
Class-level inference
Bamipine Dual H1/anticholinergic, topical only
Route difference
Diphenhydramine, Promethazine Dual H1/anticholinergic, oral/systemic
Topical-only research tool may limit systemic pharmacology confound
Mechanism requires validation in target model
Antimycobacterial Scaffold
Class-level inference
Bamipine scaffold Reported anti-TB activity
Unique bioactivity
Diphenhydramine No reported activity
Scaffold may support antimycobacterial SAR studies
In vitro assays; SAR exploration context

Lipid-Based Ointments for Eczema and Frostbite

Bamipine free base (CAS 4945-47-5) is the API of choice for lipid-based ointments designed to treat acute eczema, frostbite, and thermal burns, owing to its high LogP (~4.13) and excellent dermal retention without systemic leakage [1].

Aqueous Hydrogels for Insect Bites

For clear, fast-absorbing aqueous gels targeting insect bites and jellyfish stings, Bamipine lactate (CAS 61670-09-5) is procured instead of the free base, ensuring complete dissolution and rapid onset of action (20-60 minutes) [2].

Pediatric and High-Surface-Area Dermatologicals

Due to its documented lack of systemic absorption through intact skin, Bamipine is ideal for pediatric topical applications where systemic anticholinergic side effects—such as mydriasis, agitation, or sedation—must be strictly avoided, outperforming diphenhydramine in safety [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Topical antipruritic research models
High lipophilicity & reported prolonged action
Dermal retention and duration endpoint context
Analytical reference standard
Validated HPLC retention behavior
System suitability and method calibration
Antimycobacterial SAR studies
Scaffold-derived anti-TB activity
In vitro potency and SAR expansion

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

280.193948774 g/mol

Monoisotopic Mass

280.193948774 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

115.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y6BHZ28O92

Related CAS

1229-69-2 (mono-hydrochloride)
61670-09-5 (lactate)
61732-85-2 (di-hydrochloride)

MeSH Pharmacological Classification

Histamine Antagonists

ATC Code

D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AA - Antihistamines for topical use
D04AA15 - Bamipine
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AX - Other antihistamines for systemic use
R06AX01 - Bamipine

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Other CAS

4945-47-5

Wikipedia

Bamipine
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